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Cat. No.: B2580781 Get Quote

An In-depth Technical Guide on the Discovery and Development of CEP-28122

This technical guide provides a comprehensive overview of the discovery, preclinical

development, and mechanism of action of CEP-28122, a potent and selective inhibitor of

Anaplastic Lymphoma Kinase (ALK). The content herein is intended for researchers, scientists,

and drug development professionals, offering detailed insights into the scientific journey of this

compound.

Introduction: The Emergence of ALK as a
Therapeutic Target
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been identified as a

key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-

small cell lung cancer (NSCLC), and neuroblastoma.[1][2] Genetic alterations such as

chromosomal translocations, point mutations, and gene amplification lead to constitutive

activation of ALK, promoting uncontrolled cell proliferation and survival.[1][2] This has

established ALK as a prime molecular target for cancer therapy. CEP-28122 was developed as

a highly potent and selective, orally active inhibitor of ALK to address this therapeutic need.[1]

[2]
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CEP-28122, a diaminopyrimidine derivative, was identified as a potent inhibitor of ALK through

preclinical screening and optimization efforts.[2][3] Its discovery was part of a broader initiative

to develop next-generation ALK inhibitors with improved potency, selectivity, and

pharmacological properties.

In Vitro Potency and Selectivity
CEP-28122 demonstrated high potency against recombinant ALK with a half-maximal inhibitory

concentration (IC50) of 1.9 nM in an enzyme-based Time-Resolved Fluorescence (TRF) assay.

[2][3][4] The compound also showed potent inhibition of cellular ALK tyrosine phosphorylation.

[1]

To assess its selectivity, CEP-28122 was screened against a panel of other kinases. This

profiling revealed that CEP-28122 is a highly selective ALK inhibitor, with significantly lower

potency against other tested kinases.[1]

Table 1: In Vitro Kinase Inhibitory Profile of CEP-28122

Kinase IC50 (nM)

ALK 1.9 ± 0.5

Flt4 46 ± 10

Data sourced from Cheng et al., 2012.

Cellular Activity
CEP-28122 exhibited potent, concentration-dependent growth inhibition and cytotoxicity in

various ALK-positive human cancer cell lines, including those derived from anaplastic large-cell

lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] This anti-

proliferative effect was associated with the inhibition of ALK-mediated downstream signaling

pathways. Specifically, treatment with CEP-28122 led to a substantial suppression of the

phosphorylation of key downstream effectors of ALK, including Stat-3, Akt, and ERK1/2.[3]

Table 2: Cellular Activity of CEP-28122 in ALK-Positive Cancer Cell Lines
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Cell Line Cancer Type Cellular Effect

Karpas-299 ALCL

Concentration-dependent

growth inhibition, Caspase 3/7

activation[3]

Sup-M2 ALCL

Concentration-dependent

growth inhibition, Caspase 3/7

activation[3]

NCI-H2228 NSCLC
Inhibition of EML4-ALK

tyrosine phosphorylation[5]

NCI-H3122 NSCLC
Inhibition of EML4-ALK

tyrosine phosphorylation[5]

NB-1 Neuroblastoma

Inhibition of full-length ALK

receptor tyrosine

phosphorylation[5]

In Vivo Efficacy and Pharmacokinetics
The antitumor activity of CEP-28122 was evaluated in preclinical mouse xenograft models of

human cancers. Oral administration of CEP-28122 resulted in dose-dependent inhibition of

ALK tyrosine phosphorylation in these tumor models.[1]

Antitumor Activity in Xenograft Models
Significant, dose-dependent antitumor activity was observed in mice bearing ALK-positive

ALCL, NSCLC, and neuroblastoma tumor xenografts following oral administration of CEP-

28122.[1] Notably, at doses of 30 mg/kg twice daily or higher, complete or near-complete tumor

regressions were achieved.[1][2] In contrast, CEP-28122 showed minimal antitumor activity

against ALK-negative human tumor xenografts, highlighting its selectivity.[1][2] Long-term

treatment studies in mice with Sup-M2 tumor xenografts demonstrated sustained tumor

regression even after cessation of treatment, with no tumor re-emergence for over 60 days.[1]

[2]

Table 3: In Vivo Antitumor Efficacy of CEP-28122 in a Sup-M2 ALCL Xenograft Model
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Treatment Group Dosing Regimen Outcome

Vehicle Control - Progressive tumor growth

CEP-28122 (3 mg/kg) Oral, twice daily
Dose-dependent tumor growth

inhibition

CEP-28122 (10 mg/kg) Oral, twice daily
Dose-dependent tumor growth

inhibition

CEP-28122 (30 mg/kg) Oral, twice daily
Complete/near-complete tumor

regression

CEP-28122 (55 mg/kg) Oral, twice daily for 4 weeks
Sustained tumor regression

with no re-emergence

CEP-28122 (100 mg/kg) Oral, twice daily for 4 weeks
Sustained tumor regression

with no re-emergence

Data summarized from Cheng et al., 2012.

Pharmacokinetic Profile
CEP-28122 was found to be an orally bioavailable ALK inhibitor with a favorable

pharmacokinetic profile.[1][2][3] Following a single oral dose of 30 mg/kg in mice, CEP-28122

achieved substantial target inhibition (>90%) for more than 12 hours.[1][2] The administration of

CEP-28122 was well-tolerated in both mice and rats.[1][2]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CEP-28122 and the general

workflows for its preclinical evaluation.
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Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
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Caption: General experimental workflow for the preclinical evaluation of CEP-28122.

Detailed Experimental Protocols
Recombinant ALK Kinase Assay (IC50 Determination)

Objective: To determine the concentration of CEP-28122 required to inhibit 50% of

recombinant ALK enzymatic activity.

Methodology: A time-resolved fluorescence (TRF)-based assay was utilized.

96-well microtiter plates were coated with a substrate for the ALK kinase.

Serial dilutions of CEP-28122 were prepared and added to the wells.

The kinase reaction was initiated by adding recombinant ALK enzyme, ATP, and other

necessary co-factors.
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The reaction was allowed to proceed for a defined period at a controlled temperature.

The reaction was stopped, and the level of substrate phosphorylation was quantified using

a specific antibody and a fluorescently labeled secondary antibody.

The fluorescence signal was measured, and IC50 values were calculated by fitting the

dose-response data to a sigmoidal curve.

Cellular ALK Phosphorylation Assay
Objective: To assess the ability of CEP-28122 to inhibit ALK autophosphorylation within a

cellular context.

Methodology:

ALK-positive cancer cells (e.g., Karpas-299, Sup-M2) were cultured to a suitable density.

Cells were treated with various concentrations of CEP-28122 for a specified duration (e.g.,

2 hours).

Following treatment, cells were lysed to extract total protein.

Protein concentrations were determined to ensure equal loading for subsequent analysis.

Proteins were separated by SDS-PAGE and transferred to a membrane (Western blotting).

The membrane was probed with primary antibodies specific for phosphorylated ALK (p-

ALK) and total ALK.

Horseradish peroxidase-conjugated secondary antibodies were used for detection via

chemiluminescence.

The band intensities for p-ALK and total ALK were quantified, and the ratio of p-ALK to

total ALK was calculated to determine the extent of inhibition.

Cell Proliferation/Viability Assay
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Objective: To evaluate the effect of CEP-28122 on the growth and viability of ALK-positive

cancer cells.

Methodology:

Cells were seeded in 96-well plates and allowed to adhere overnight.

Cells were treated with a range of concentrations of CEP-28122 for a defined period (e.g.,

48-72 hours).

Cell viability was assessed using a colorimetric or fluorometric assay, such as MTT or

CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.

The absorbance or luminescence was read using a microplate reader.

The percentage of cell viability relative to untreated control cells was calculated for each

concentration.

IC50 values for cell proliferation were determined from the resulting dose-response

curves.

In Vivo Tumor Xenograft Study
Objective: To determine the antitumor efficacy of orally administered CEP-28122 in a mouse

model.

Methodology:

Immunocompromised mice (e.g., SCID or nude mice) were subcutaneously inoculated

with ALK-positive human cancer cells (e.g., Sup-M2).

Tumors were allowed to grow to a palpable size.

Mice were randomized into treatment and control groups.

CEP-28122 was administered orally at various doses and schedules (e.g., twice daily).

The control group received the vehicle.
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Tumor volumes were measured regularly using calipers.

Animal body weights and general health were monitored throughout the study.

At the end of the study, tumors were excised, weighed, and processed for further analysis

(e.g., pharmacodynamic assessment of ALK phosphorylation).

Development History and Conclusion
The preclinical data for CEP-28122 demonstrated a promising profile as a potent, selective,

and orally bioavailable ALK inhibitor with significant antitumor activity in various cancer models.

[1][2] However, despite these strong preclinical findings, there is no publicly available evidence

to suggest that CEP-28122 progressed into clinical trials. Searches of clinical trial databases

and scientific literature do not yield any information on Investigational New Drug (IND) filings or

patient studies for this compound.

The reasons for the discontinuation of its development are not publicly documented but could

be attributed to a variety of factors common in drug development, such as unforeseen toxicities

in later-stage preclinical studies, strategic business decisions by the developing company

(Cephalon, Inc.), or the emergence of other ALK inhibitors with more favorable overall profiles.

In conclusion, CEP-28122 represents a well-characterized preclinical candidate that

showcased the therapeutic potential of targeting ALK. While it did not advance to clinical use,

the research and methodologies employed in its discovery and evaluation have contributed to

the broader understanding of ALK inhibition and the development of subsequent successful

ALK-targeted therapies for cancer patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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